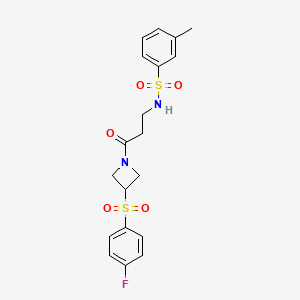

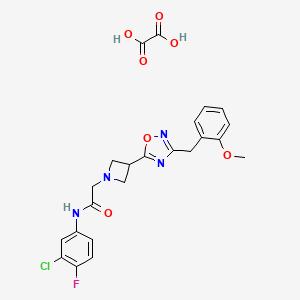

N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O5S2 and its molecular weight is 440.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Monoacylglycerol Lipase (MAGL) Inhibition

- Application : N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide (also known as JNJ-42226314) is a reversible and highly selective MAGL inhibitor. It competitively inhibits MAGL with respect to the 2-AG substrate. By modulating 2-AG levels, MAGL inhibitors like JNJ-42226314 have potential therapeutic effects in mood regulation, appetite control, pain management, and inflammation .

Antinociceptive Efficacy in Pain Models

- Application : JNJ-42226314 demonstrated antinociceptive efficacy in both rat models of inflammatory pain (complete Freund’s adjuvant–induced radiant heat hypersensitivity) and neuropathic pain (chronic constriction injury–induced cold hypersensitivity). At a lower dose (3 mg/kg), it provided neuropathic antinociception without causing hippocampal synaptic depression or altered sleep onset .

Enhancement of Endocannabinoid Levels

- Application : JNJ-42226314 increased 2-AG levels by inhibiting MAGL, indirectly leading to CB1 receptor occupancy. This enhancement of endocannabinoid signaling may have therapeutic implications in various central nervous system disorders .

Sulphonamide Group in Oxadiazoles

- Application : The sulphonamide group in oxadiazole derivatives enhances antidiabetic activities. Although not directly related to JNJ-42226314, this information highlights the broader relevance of sulphonamide-containing compounds in drug discovery .

Functionalized Azetidines

Propiedades

IUPAC Name |

N-[3-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-oxopropyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O5S2/c1-14-3-2-4-17(11-14)29(26,27)21-10-9-19(23)22-12-18(13-22)28(24,25)16-7-5-15(20)6-8-16/h2-8,11,18,21H,9-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVCFCFWZGECPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2415905.png)

![2-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-phenylethan-1-one](/img/structure/B2415907.png)

![N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2415915.png)

![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)